Benzyl 5-aminopentanoate
Overview
Description
Benzyl 5-aminopentanoate is a chemical compound with the molecular formula C12H17NO2 It is an ester derivative of 5-aminopentanoic acid, where the carboxyl group is esterified with a benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
- Reduction can produce benzyl alcohol or 5-aminopentanol.
- Substitution reactions can lead to a variety of substituted esters or amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized to release active therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of benzyl 5-aminopentanoate involves its hydrolysis to release 5-aminopentanoic acid and benzyl alcohol. The 5-aminopentanoic acid can act as a weak agonist of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system. The benzyl alcohol component can be further metabolized or utilized in various biochemical pathways.
Comparison with Similar Compounds
Benzyl 4-aminobutanoate: Similar structure but with a shorter carbon chain.
Benzyl 6-aminocaproate: Similar structure but with a longer carbon chain.
Ethyl 5-aminopentanoate: Similar ester but with an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 5-aminopentanoate is unique due to its specific ester linkage and the presence of both an amino group and a benzyl group
Properties
IUPAC Name |
benzyl 5-aminopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBOPRRDLXXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427181 | |
Record name | benzyl 5-aminovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-13-8 | |
Record name | benzyl 5-aminovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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